

Ociperlimab: A Technical Guide to TIGIT Target Validation in Solid Tumors

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Compound of Interest

Compound Name: *Ocipumaltib*

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Executive Summary

Ociperlimab (BGB-A1217) is an investigational, humanized monoclonal antibody that targets the T-cell immunoreceptor with immunoglobulin and ITIM domains (TIGIT), a key immune checkpoint inhibitor. By blocking the interaction of TIGIT with its ligands, primarily CD155 (PVR), ociperlimab aims to reinvigorate the anti-tumor immune response mediated by T cells and Natural Killer (NK) cells. This technical guide provides an in-depth overview of the target validation for ociperlimab in solid tumors, consolidating preclinical data, clinical trial results, and detailed experimental methodologies. The evidence presented herein supports TIGIT as a promising therapeutic target in oncology and details the scientific foundation for the clinical development of ociperlimab.

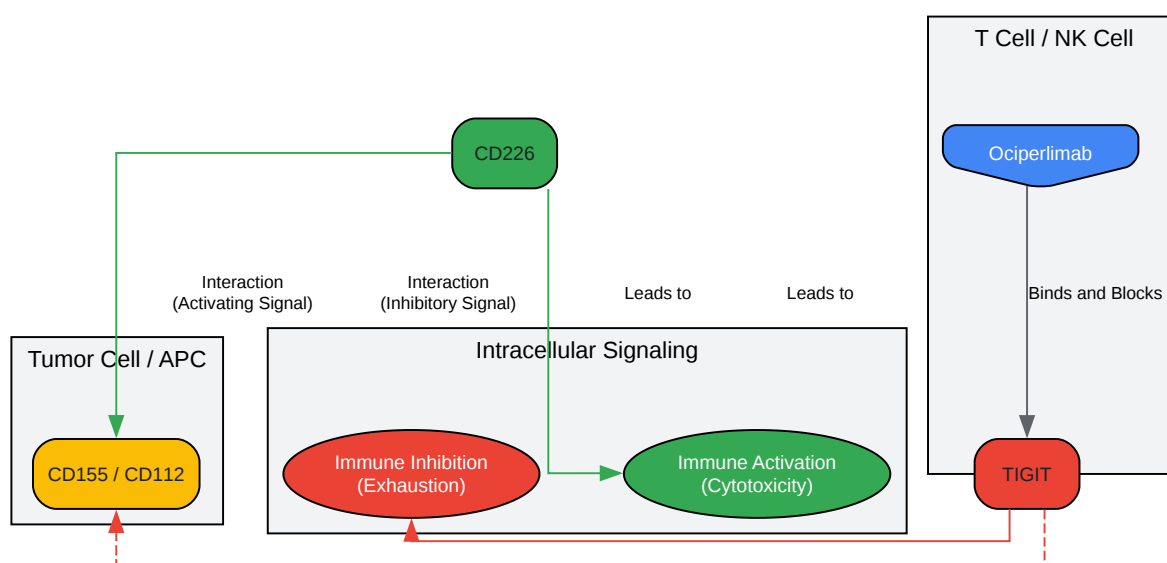
Introduction to TIGIT: An Emerging Immune Checkpoint

TIGIT is an inhibitory receptor expressed on various immune cells, including activated T cells, regulatory T cells (Tregs), and NK cells.^{[1][2]} In the tumor microenvironment, TIGIT interacts with its ligands, CD155 (PVR) and CD112 (PVRL2), which are often upregulated on tumor cells and antigen-presenting cells.^[1] This interaction triggers downstream inhibitory signaling, leading to T-cell exhaustion and dampened anti-tumor immunity.^{[2][3]} TIGIT competes with the co-stimulatory receptor CD226 (DNAM-1) for binding to the same ligands, further shifting the

balance towards immunosuppression.[4] The rationale for TIGIT blockade is to prevent this inhibitory signaling and restore the activating function of CD226, thereby enhancing the cytotoxic activity of T cells and NK cells against cancer cells.[5]

Ociperlimab: Mechanism of Action

Ociperlimab is a humanized IgG1 monoclonal antibody designed to bind with high specificity and affinity to human TIGIT.[4][6] Its primary mechanism of action is the blockade of the TIGIT-CD155/CD112 interaction.[4] A key feature of ociperlimab is its intact Fc region, which enables antibody-dependent cellular cytotoxicity (ADCC).[1][4] This allows ociperlimab to not only block inhibitory signals but also to potentially deplete TIGIT-expressing cells, particularly immunosuppressive regulatory T cells (Tregs), in the tumor microenvironment.[1][4]



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Figure 1: Ociperlimab's Mechanism of Action.

Preclinical Target Validation

The anti-tumor activity of ociperlimab has been validated in a series of preclinical studies, demonstrating its ability to bind TIGIT, block ligand interaction, and promote immune cell-mediated anti-tumor responses.

Binding Affinity and Ligand Blockade

Table 1: Ociperlimab Binding Affinity and Ligand Blockade

Parameter	Method	Result	Reference
Binding Affinity (KD)	Surface Plasmon Resonance (SPR)	0.135 nM	[2] [4]
CD155 Blockade (IC50)	Competitive ELISA	0.24 µg/mL	[2]
CD112 Blockade (IC50)	Competitive ELISA	0.31 µg/mL	[2]

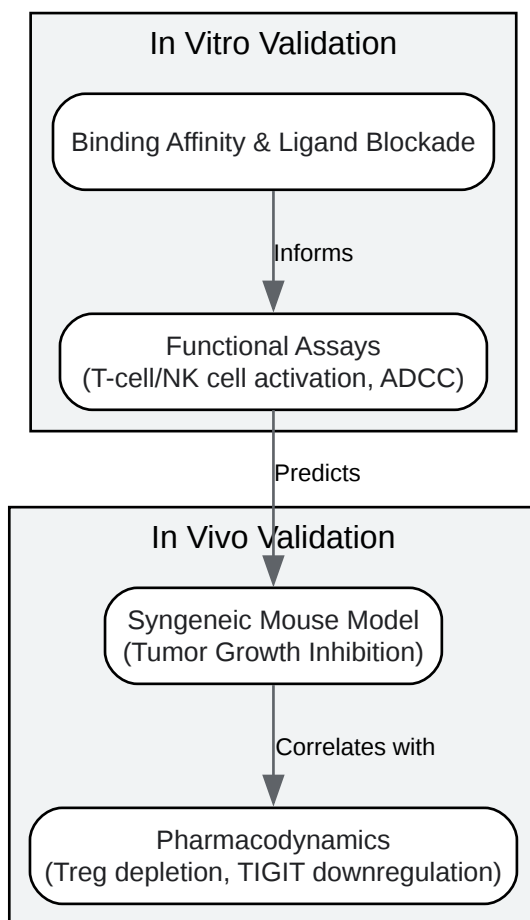
In Vitro Functional Assays

Table 2: In Vitro Functional Activity of Ociperlimab

Assay	Cell Type	Result	Reference
T-cell Activation	CMV-specific T cells	Increased IFN-γ secretion	[2]
Treg Reduction	Human PBMCs from cancer patients	Depletion of Tregs	[2] [4]
NK Cell Activation	Human NK cells	Increased IFN-γ and TNF-α production	[2]
Monocyte Activation	Human monocytes	Increased IL-12 production	[2]
ADCC Activity	TIGIT-expressing target cells with NK cells	Lysis of target cells	[4]

In Vivo Anti-Tumor Efficacy

In a syngeneic mouse model with human TIGIT knock-in, ociperlimab demonstrated potent anti-tumor activity, both as a monotherapy and in combination with an anti-PD-1 antibody.[2][4] The anti-tumor effect was associated with a reduction in Tregs and downregulation of TIGIT on the surface of T cells within the tumor microenvironment.[2][4]



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Figure 2: Preclinical Validation Workflow for Ociperlimab.

Clinical Validation in Solid Tumors

The clinical development of ociperlimab has primarily focused on its evaluation in combination with the anti-PD-1 antibody tislelizumab in patients with advanced solid tumors. The Phase 1 AdvanTIG-105 study provided the initial safety, tolerability, and preliminary efficacy data.

AdvanTIG-105: Dose Escalation and Expansion

The AdvanTIG-105 study was a Phase 1, open-label, multicenter trial that assessed ociperlimab in combination with tislelizumab in patients with advanced, unresectable solid tumors.[6]

Table 3: AdvanTIG-105 (Dose Escalation) - Key Efficacy Results

Parameter	N	Result	Reference
Overall Response Rate (ORR)	30	10.0%	[5] [7]
Disease Control Rate (DCR)	30	50.0%	[5] [7]
Median Duration of Response (DoR)	3	3.6 months	[5] [7]

Table 4: AdvanTIG-105 (Dose Expansion) - Efficacy in Specific Tumor Types

Tumor Type	Treatment	N	ORR	DCR	Reference
Metastatic Squamous NSCLC	Ociperlimab + Tislelizumab + Chemotherapy	37	45.9%	-	[8] [9]
Metastatic Non-Squamous NSCLC (EGFR/ALK/ROS1 wild-type)	Ociperlimab + Tislelizumab + Chemotherapy	39	25.6%	-	[8] [9]
Metastatic Gastric/GEJ Adenocarcinoma	Ociperlimab + Tislelizumab + Chemotherapy	59	50.8%	84.7%	[10] [11]

NSCLC: Non-Small Cell Lung Cancer; GEJ: Gastroesophageal Junction

Safety and Tolerability

In the AdvanTIG-105 dose-escalation phase, the combination of ociperlimab and tislelizumab was well-tolerated, with no dose-limiting toxicities observed.[\[5\]](#)[\[6\]](#) The most common treatment-emergent adverse events were consistent with those expected for immune checkpoint inhibitors.[\[5\]](#)

Pharmacodynamic Biomarkers

Peripheral blood analysis from the AdvanTIG-105 study demonstrated pharmacodynamic effects consistent with ociperlimab's mechanism of action.

Table 5: Pharmacodynamic Effects of Ociperlimab in Peripheral Blood (AdvanTIG-105)

Biomarker	Change	Dose	Reference
Regulatory T cells (Tregs)	Decrease	900mg and 1800mg	[1]
TIGIT expression on T cells	Downregulation	Multiple doses	[1]
Pro-inflammatory Cytokines (IFN γ , TNF α , IL-12/23p40, CXCL10)	Increase	Multiple doses	[1]

Experimental Protocols

Preclinical: In Vitro T-cell Activation Assay

- Objective: To assess the ability of ociperlimab to enhance T-cell effector function.
- Methodology:
 - Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors.
 - Co-culture PBMCs with cytomegalovirus (CMV) pp65 peptide to stimulate CMV-specific T cells.
 - Add ociperlimab or an isotype control antibody at various concentrations.
 - Incubate for 24-48 hours.
 - Measure the concentration of Interferon-gamma (IFN- γ) in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay (e.g., Meso Scale Discovery).
- Reference:[\[2\]](#)

Clinical: Flow Cytometry for TIGIT and PD-1 Expression

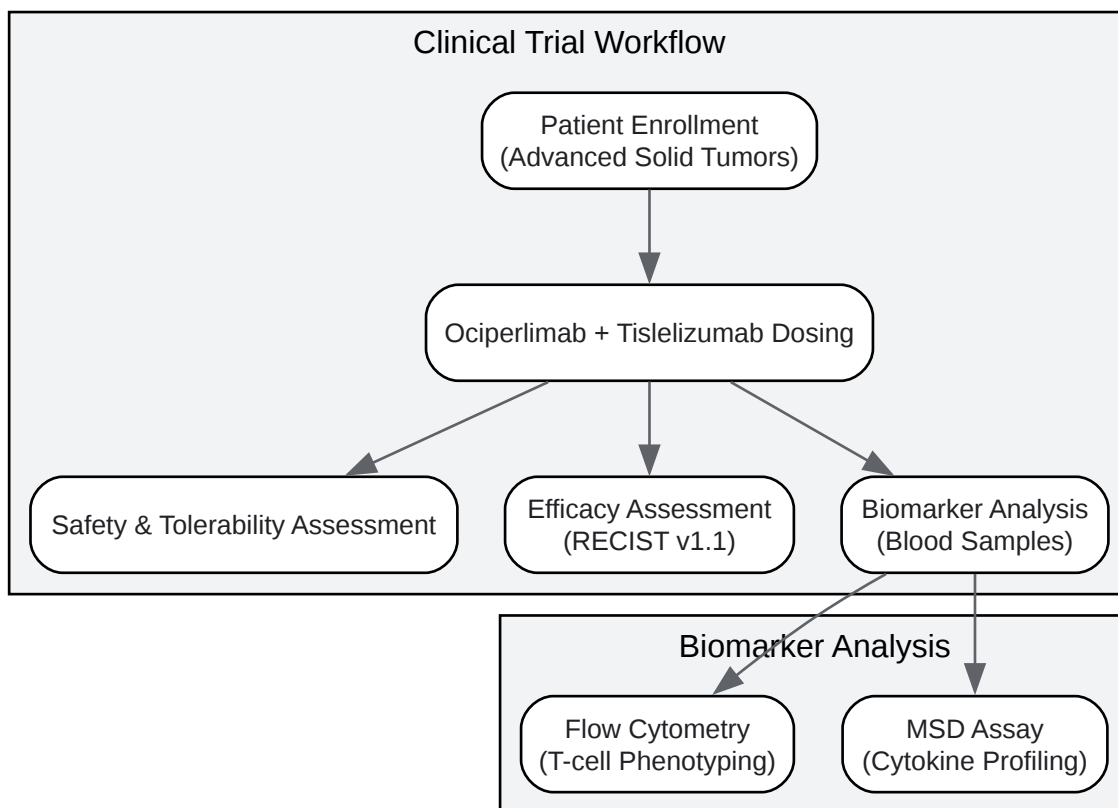
- Objective: To quantify the expression of TIGIT and PD-1 on peripheral blood T-cell subsets.

- Methodology (General):
 - Collect whole blood from patients in EDTA or heparin-containing tubes.
 - Isolate PBMCs using Ficoll-Paque density gradient centrifugation.[\[12\]](#)
 - Stain PBMCs with a cocktail of fluorescently-labeled antibodies against surface markers including CD3, CD4, CD8, TIGIT, and PD-1 for 20-30 minutes at 4°C.[\[3\]](#)
 - Wash the cells to remove unbound antibodies.
 - Acquire data on a flow cytometer.
 - Analyze the data using appropriate software to determine the percentage of T-cell subsets expressing TIGIT and PD-1.
- Note: Specific antibody clones, concentrations, and gating strategies are often proprietary or not fully disclosed in publications.

Clinical: Multiplex Cytokine Analysis (Meso Scale Discovery)

- Objective: To measure the levels of multiple cytokines and chemokines in patient plasma.
- Methodology (General):
 - Collect whole blood and process to obtain plasma.
 - Use a commercial Meso Scale Discovery (MSD) V-PLEX kit for human cytokines.[\[1\]](#)
 - Prepare calibrators and samples according to the manufacturer's protocol.[\[13\]](#)[\[14\]](#)
 - Add samples and calibrators to the pre-coated MSD plate and incubate.[\[14\]](#)
 - Add the detection antibody solution and incubate.[\[14\]](#)
 - Wash the plate and add read buffer.[\[14\]](#)

- Read the plate on an MSD instrument, which measures the intensity of emitted light to quantify cytokine concentrations.[14]



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Figure 3: Clinical Trial and Biomarker Analysis Workflow.

Conclusion

The collective preclinical and clinical data provide a robust validation for TIGIT as a therapeutic target in solid tumors. Ociperlimab, a high-affinity, Fc-competent anti-TIGIT antibody, has demonstrated the ability to block the TIGIT inhibitory pathway, enhance anti-tumor immune responses in vitro and in vivo, and has shown promising preliminary clinical activity in combination with PD-1 blockade in patients with advanced solid tumors. The pharmacodynamic effects observed in clinical trials, including Treg reduction and induction of pro-inflammatory cytokines, further support its proposed mechanism of action. Further clinical investigation is warranted to fully elucidate the therapeutic potential of ociperlimab across various solid tumor indications.

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